molecular formula C6H7NO B3203928 4-Hydroxy-3-methylpyridine CAS No. 10249-36-2

4-Hydroxy-3-methylpyridine

Cat. No. B3203928
CAS RN: 10249-36-2
M. Wt: 109.13 g/mol
InChI Key: RZUBLMCZJPIOPF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylpyridine is a building block used in the chemical synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the synthesis of second-generation agonist of the orphan G-protein coupled receptor GPR119, which is used for the treatment of diabetes .


Synthesis Analysis

The synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal, a related compound, has been reported . The crystals were grown by slow solvent evaporation (SSE) method . The molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically using density functional theory (DFT) at 6311++G (d,p) level of theory .


Molecular Structure Analysis

The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface were derived using DFT methods . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The organoboranes most commonly employed in SM coupling reactions are based on 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane (sia) and dicyclohexylborane building blocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-4-methylpyridine, a related compound, include a melting point of 118-120 °C, a boiling point of 285-290 °C, and a density of 1.120±0.06 g/cm3 . It also has a partition coefficient n-octanol/water of 0.000225mmHg at 25°C .

Scientific Research Applications

Molecular and Structural Studies

4-Hydroxy-3-methylpyridine and its derivatives are extensively studied for their molecular and structural properties. For instance, the molecular and crystal structures, along with IR and Raman spectra of 2-hydroxy-3-cyano-4-methylpyridine, have been analyzed through quantum chemical calculations, shedding light on the role of hydrogen bonds in stabilizing structures, with potential applications in hybrid formation technology (Kucharska et al., 2010).

Synthesis and Characterization

The synthesis and characterization of compounds derived from 4-hydroxy-3-methylpyridine have been a focus of several studies. For example, Fe(III) and Pb(II) complexes with 3-hydroxypyridine-2(1H)-thiones were synthesized, showing potential for further applications in chemistry (Katoh et al., 2006).

Electrophoretic Separation

In analytical chemistry, derivatives of 4-hydroxy-3-methylpyridine, such as 2-, 3-, and 4-substituted methylpyridines, have been used to investigate the relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).

Phytotoxic Activity

In the field of agriculture and plant sciences, derivatives of 4-hydroxy-3-methylpyridine, like 4-hydroxy-6-methylpyridin-2(1H)-one, have been synthesized and evaluated for their phytotoxic activity against different plant species, suggesting their potential as lead structures for developing more active phytotoxic products (Demuner et al., 2009).

Safety And Hazards

For safety, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) . Avoid contact with skin and eyes, ingestion, and inhalation .

Future Directions

While specific future directions for 4-Hydroxy-3-methylpyridine are not mentioned in the sources, there is ongoing research into the microbial degradation of pyridine and pyridine derivatives . This could potentially open up new avenues for the use of 4-Hydroxy-3-methylpyridine in environmental remediation or other applications.

properties

IUPAC Name

3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBLMCZJPIOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944941
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methylpyridine

CAS RN

22280-02-0
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Katritzky - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… 4-Hydroxy-3-methylpyridine l-Oxide.-This compound, prepared by heating 3-methyl-4nitropyridine l-oxide with acetic anhydride and dimethylaniline, as for the non-methylated analogue,…
Number of citations: 47 pubs.rsc.org
J Morris - 1995 - search.proquest.com
The Wet Air Oxidation process has considerable attractions for the disposal of toxic organic wastes. In this thesis, a fundamental study is made of the mechanism of oxidation under wet …
Number of citations: 1 search.proquest.com

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